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Compound of Interest

Compound Name: 4-Ethoxybenzene-1,2-diamine

Cat. No.: B074564

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzene-1,2-diamine is an aromatic amine of interest in various chemical and
pharmaceutical research areas. Its structural features, including the electron-donating ethoxy
and amino groups on the benzene ring, make it a versatile building block for the synthesis of
more complex molecules, such as heterocyclic compounds with potential biological activity.
Accurate characterization of this compound is paramount for its effective use in research and
development. This technical guide provides an in-depth overview of the expected spectroscopic
data for 4-Ethoxybenzene-1,2-diamine, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data.

While experimental spectra for 4-ethoxybenzene-1,2-diamine are not readily available in
public databases, this guide presents predicted data and representative spectra from closely
related analogs to provide a reliable reference for its characterization. The methodologies
described herein represent standard protocols for obtaining such spectroscopic data.

Chemical Structure and Properties

e |[UPAC Name: 4-ethoxybenzene-1,2-diamine

e CAS Number: 1197-37-1
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e Molecular Formula: CeH12N20

e Molecular Weight: 152.19 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR (Proton NMR)

The *H NMR spectrum of 4-Ethoxybenzene-1,2-diamine is expected to show distinct signals
for the aromatic protons, the ethoxy group protons, and the amine protons. The chemical shifts
are influenced by the electron-donating nature of the substituents.

Predicted Chemical

Protons Shift (ppm) Multiplicity Integration
CHs (ethoxy) ~1.4 Triplet 3H
OCHz2 (ethoxy) ~4.0 Quartet 2H
NH:z 35-45 Broad Singlet 4H
Aromatic H 6.2-6.8 Multiplet 3H

3C NMR (Carbon-13 NMR)

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule.
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Carbon Predicted Chemical Shift (ppm)
CHs (ethoxy) ~15

OCHz2 (ethoxy) ~64

Aromatic C-H 105 - 115

Aromatic C-NH:z 125-135

Aromatic C-O ~145

Aromatic C (quaternary) 135 - 145

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Expected Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch (amine) 3300 - 3500 Medium, Doublet

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

C=C Stretch (aromatic) 1500 - 1600 Medium to Strong

C-N Stretch (aromatic amine) 1250 - 1350 Strong

C-O Stretch (ether) 1200 - 1260 (asymmetric) Strong

1000-1050 (symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. While

experimental mass spectra for 4-ethoxybenzene-1,2-diamine are not widely published,

predicted data from computational tools are available.[1]
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lon Predicted m/z
[M]* 152.09
[M+H]* 153.10
[M+Na]* 175.08

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
discussed above.

NMR Spectroscopy

A sample of 4-Ethoxybenzene-1,2-diamine (typically 5-25 mg) would be dissolved in a
deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube. The spectrum would be acquired
on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for H NMR). Data
processing would involve Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR)
spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an
Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet of the sample could
be prepared. The spectrum would be recorded over the standard mid-IR range (4000-400
cm™1).

Mass Spectrometry

For mass spectral analysis, the sample would be introduced into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
Electron ionization (El) is a common method for generating ions of small organic molecules.
The resulting ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight)
and detected.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 4-Ethoxybenzene-1,2-diamine.
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Caption: Workflow for the spectroscopic characterization of 4-Ethoxybenzene-1,2-diamine.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 4-Ethoxybenzene-1,2-diamine. While experimental data is not readily available, the
predicted values and representative information from analogous compounds serve as a
valuable resource for researchers in the fields of chemical synthesis and drug development.
The provided experimental protocols and logical workflow offer a clear framework for the
characterization of this and similar molecules. Accurate spectroscopic analysis is crucial for
ensuring the identity and purity of starting materials and intermediates, which is a fundamental
requirement for reproducible and reliable scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ethoxybenzene-1-2-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/14532
https://www.benchchem.com/product/b074564#spectroscopic-data-nmr-ir-ms-of-4-ethoxybenzene-1-2-diamine
https://www.benchchem.com/product/b074564#spectroscopic-data-nmr-ir-ms-of-4-ethoxybenzene-1-2-diamine
https://www.benchchem.com/product/b074564#spectroscopic-data-nmr-ir-ms-of-4-ethoxybenzene-1-2-diamine
https://www.benchchem.com/product/b074564#spectroscopic-data-nmr-ir-ms-of-4-ethoxybenzene-1-2-diamine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b074564?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

